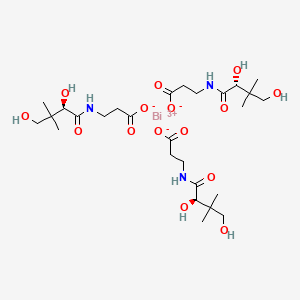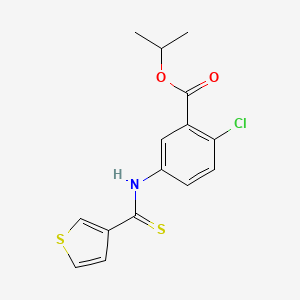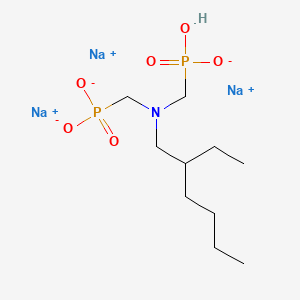
Ethanol, 2,2'-((octahydro-4,7-methano-5H-inden-5-ylidene)bis(4,1-phenyleneoxy))bis-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethanol, 2,2’-((octahydro-4,7-methano-5H-inden-5-ylidene)bis(4,1-phenyleneoxy))bis- is a complex organic compound with the molecular formula C26H32O4 This compound is characterized by its unique structure, which includes an octahydro-4,7-methano-5H-inden-5-ylidene core linked to phenyleneoxy groups and ethanol moieties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethanol, 2,2’-((octahydro-4,7-methano-5H-inden-5-ylidene)bis(4,1-phenyleneoxy))bis- typically involves multi-step organic reactions. The initial step often includes the formation of the octahydro-4,7-methano-5H-inden-5-ylidene core through cyclization reactions. Subsequent steps involve the introduction of phenyleneoxy groups via nucleophilic substitution reactions, followed by the attachment of ethanol moieties through esterification or etherification reactions. The reaction conditions usually require controlled temperatures, specific catalysts, and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH is crucial. Industrial methods also focus on optimizing the efficiency of the synthesis process, minimizing by-products, and ensuring the scalability of the production.
Análisis De Reacciones Químicas
Types of Reactions
Ethanol, 2,2’-((octahydro-4,7-methano-5H-inden-5-ylidene)bis(4,1-phenyleneoxy))bis- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
Ethanol, 2,2’-((octahydro-4,7-methano-5H-inden-5-ylidene)bis(4,1-phenyleneoxy))bis- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and enzyme activities.
Industry: It is used in the production of advanced materials, coatings, and polymers due to its chemical stability and reactivity.
Mecanismo De Acción
The mechanism of action of Ethanol, 2,2’-((octahydro-4,7-methano-5H-inden-5-ylidene)bis(4,1-phenyleneoxy))bis- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
- Ethanol, 2,2’-((octahydro-4,7-methano-5H-inden-5-ylidene)bis(4,1-phenyleneoxy))bis-
- Ethanol, 2,2’-((octahydro-4,7-methano-5H-inden-5-ylidene)bis(4,1-phenyleneoxy))bis-
Uniqueness
Compared to similar compounds, Ethanol, 2,2’-((octahydro-4,7-methano-5H-inden-5-ylidene)bis(4,1-phenyleneoxy))bis- stands out due to its unique structural features, which confer specific chemical reactivity and stability. These properties make it particularly valuable for specialized applications in research and industry.
Propiedades
Número CAS |
99377-83-0 |
|---|---|
Fórmula molecular |
C26H32O4 |
Peso molecular |
408.5 g/mol |
Nombre IUPAC |
2-[4-[8-[4-(2-hydroxyethoxy)phenyl]-8-tricyclo[5.2.1.02,6]decanyl]phenoxy]ethanol |
InChI |
InChI=1S/C26H32O4/c27-12-14-29-21-8-4-19(5-9-21)26(20-6-10-22(11-7-20)30-15-13-28)17-18-16-25(26)24-3-1-2-23(18)24/h4-11,18,23-25,27-28H,1-3,12-17H2 |
Clave InChI |
XOLXPZNXLQIMJN-UHFFFAOYSA-N |
SMILES canónico |
C1CC2C(C1)C3CC2CC3(C4=CC=C(C=C4)OCCO)C5=CC=C(C=C5)OCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



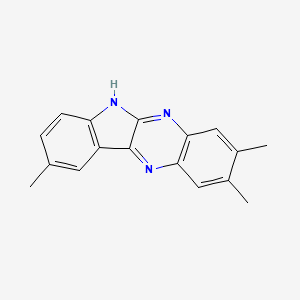


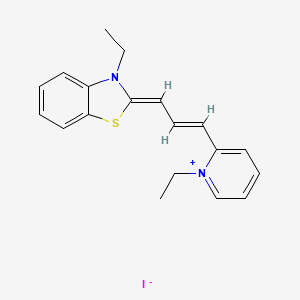
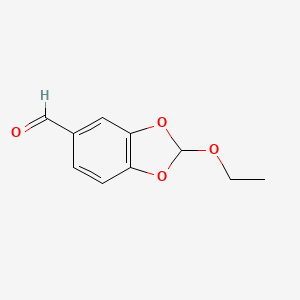
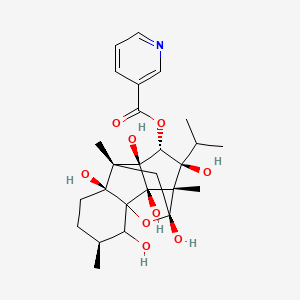
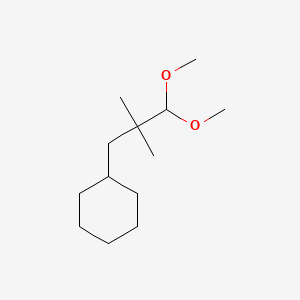
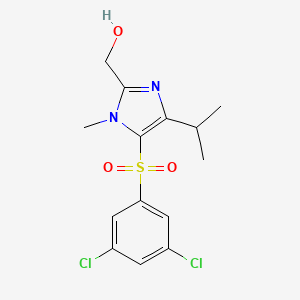

![23-oxa-9λ4,13λ4-dithiahexacyclo[14.7.0.02,10.03,8.011,15.017,22]tricosa-1(16),2(10),3,5,7,11,14,17,19,21-decaene 9,13-dioxide](/img/structure/B12683786.png)
